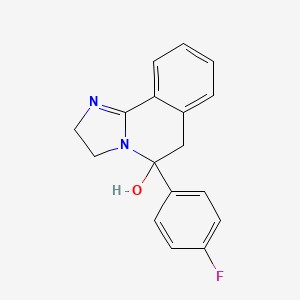

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Descripción general

Descripción

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is a synthetic organic compound that belongs to the class of imidazoisoquinolines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the imidazoisoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as an aminoisoquinoline and a carbonyl compound.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazoisoquinoline core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the imidazoisoquinoline core to form a more saturated compound.

Substitution: Replacement of the fluorophenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that imidazoisoquinolines, including 2,3,5,6-tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and growth .

Antidepressant Effects

The compound has been investigated for its potential antidepressant effects. Preclinical studies suggest that it may act on serotonin receptors, contributing to mood elevation and anxiety reduction. This aligns with findings from similar compounds in the imidazoisoquinoline class that have shown promise in treating mood disorders .

Neuroprotective Properties

Emerging research points to neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies demonstrate its efficacy against various bacterial strains, suggesting a role in developing new antibacterial agents .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and increased rates of apoptosis compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests and memory assessments. Histological analysis revealed reduced amyloid plaque formation and lower levels of neuroinflammation markers .

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Imidazo[1,2-a]pyridines: Known for their biological activity and use in medicinal chemistry.

Isoquinolines: A class of compounds with diverse applications in chemistry and biology.

Uniqueness

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also provides a site for further chemical modification, making it a versatile compound for various applications.

Actividad Biológica

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol, identified by its CAS number 56882-41-8, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 282.31 g/mol. The compound exhibits a density of 1.32 g/cm³ and a boiling point of 436.5°C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅FN₂O |

| Molecular Weight | 282.31 g/mol |

| Density | 1.32 g/cm³ |

| Boiling Point | 436.5°C |

| CAS Number | 56882-41-8 |

Research indicates that this compound acts as a potent inhibitor of p38 MAP kinase, an important signaling molecule involved in inflammatory responses. Inhibition of p38 MAPK has been linked to the reduction of pro-inflammatory cytokines such as TNFα and IL-6, suggesting therapeutic applications in autoimmune diseases .

Therapeutic Potential

The compound has shown promise in various preclinical studies:

- Anti-inflammatory Effects : In models of adjuvant-induced arthritis, it significantly reduced inflammation markers and demonstrated protective effects on joint integrity.

- Cytokine Production Inhibition : It effectively inhibited the production of key inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Study on Arthritis Models

A study highlighted the efficacy of this compound in an adjuvant-induced arthritis model where it demonstrated significant anti-inflammatory effects compared to control groups. The results showed a marked decrease in swelling and pain scores in treated animals .

Cytokine Inhibition

Another research effort focused on the compound's ability to inhibit TNFα production in vitro. The findings indicated that structural modifications could enhance bioavailability and efficacy against cytokine production .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-14-7-5-13(6-8-14)17(21)11-12-3-1-2-4-15(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAXCWFAAMUWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972308 | |

| Record name | 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-41-8 | |

| Record name | Imidazo(2,1-a)isoquinolin-5-ol, 2,3,5,6-tetrahydro-5-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.